Product packaging for 5-Methylbicyclo[2.2.1]hept-2-ene(Cat. No.:CAS No. 822-96-8)

5-Methylbicyclo[2.2.1]hept-2-ene

Cat. No.: B1619405
CAS No.: 822-96-8
M. Wt: 108.18 g/mol
InChI Key: PCBPVYHMZBWMAZ-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[2.2.1]hept-2-ene Scaffold in Organic Chemistry

The bicyclo[2.2.1]hept-2-ene framework, commonly known as norbornene, is a cornerstone of organic chemistry. evitachem.com Its rigid, strained structure imparts significant reactivity, making it a versatile substrate in a multitude of chemical transformations. evitachem.com The inherent ring strain in this bicyclic system is a driving force for various reactions, including retro-condensation reactions that lead to the formation of highly functionalized cyclopentene, dihydrofuran, and pyrroline (B1223166) scaffolds. nih.gov

The unique geometry of the norbornene scaffold also allows for the precise control of stereochemistry in chemical reactions, a critical aspect of modern organic synthesis. nih.gov The endo and exo faces of the molecule provide distinct environments for incoming reagents, influencing the stereochemical outcome of reactions. This feature is particularly valuable in the synthesis of complex natural products and pharmaceuticals. Furthermore, the norbornene unit has been successfully employed as a reverse-turn scaffold in peptide chemistry, demonstrating its utility in designing and synthesizing peptidomimetics with defined secondary structures. acs.org

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is frequently used to construct the bicyclo[2.2.1]hept-2-ene skeleton. evitachem.com This reaction's reliability and stereospecificity further enhance the importance of the norbornene scaffold in synthetic organic chemistry.

Overview of Methylated Bicyclo[2.2.1]hept-2-ene Derivatives and Their Research Relevance

Methylated derivatives of bicyclo[2.2.1]hept-2-ene, including 5-Methylbicyclo[2.2.1]hept-2-ene, are of significant interest to researchers for several reasons. The introduction of a methyl group can influence the reactivity, selectivity, and physical properties of the parent norbornene molecule. For instance, the position and stereochemistry of the methyl group can direct the outcome of subsequent chemical transformations.

Research has shown that methylated bicyclo[2.2.1]hept-2-ene derivatives serve as intermediates in the synthesis of various other compounds. For example, this compound can be isomerized to produce 2-methylidenebicyclo[2.2.1]heptane or 2-methylbicyclo[2.2.1]hept-2-ene. google.com These isomerization products, in turn, can be valuable in the production of materials such as base oils for traction drive fluids. google.com

Furthermore, studies on the synthesis of compounds like Methyl this compound-5-carboxylate and Ethyl this compound-5-carboxylate, which are synthesized from cyclopentadiene (B3395910) and methyl or ethyl methacrylate (B99206) respectively, highlight the academic interest in understanding the stereoselectivity of Diels-Alder reactions involving methylated dienophiles. koreascience.krkoreascience.kr The ratio of endo to exo products in these reactions is influenced by factors such as temperature and the presence of catalysts. koreascience.kr

The study of these methylated derivatives extends to their spectroscopic and conformational properties. Detailed analysis using techniques like NMR spectroscopy provides valuable insights into the structure and stereochemistry of these molecules. koreascience.krresearchgate.netresearchgate.net

Scope and Focus of Research on this compound

Research on this compound is primarily centered on its synthesis, reactivity, and utility as a synthetic intermediate. google.comaksci.com A significant area of investigation involves its formation through Diels-Alder reactions and the subsequent isomerization to other bicyclic derivatives. google.com The compound is also studied as a model system to understand the influence of the methyl substituent on the stereochemical course of various reactions.

The synthesis of more complex molecules starting from this compound is another key research focus. For example, derivatives such as exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene have been synthesized and their reactivity with various electrophilic reagents has been explored. researchgate.netresearchgate.net These studies contribute to the development of new synthetic methodologies and the creation of novel molecular architectures with potential applications in various fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B1619405 5-Methylbicyclo[2.2.1]hept-2-ene CAS No. 822-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

822-96-8

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

5-methylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h2-3,6-8H,4-5H2,1H3

InChI Key

PCBPVYHMZBWMAZ-UHFFFAOYSA-N

SMILES

CC1CC2CC1C=C2

Canonical SMILES

CC1CC2CC1C=C2

Other CAS No.

822-96-8

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Methylbicyclo 2.2.1 Hept 2 Ene

Advanced Synthetic Routes to 5-Methylbicyclo[2.2.1]hept-2-ene and its Isomers

The synthesis of this compound and its derivatives often relies on the powerful Diels-Alder reaction, with significant research dedicated to controlling the regioselectivity and stereoselectivity of the cycloaddition. These strategies are crucial for accessing specific isomers and for the subsequent elaboration into more complex molecules.

Diels-Alder Cycloaddition Strategies for the Bicyclic Core

The quintessential method for constructing the bicyclo[2.2.1]heptene skeleton is the [4+2] cycloaddition between a cyclopentadiene (B3395910) and a suitable dienophile. In the case of this compound, the reaction involves cyclopentadiene and a propylene (B89431) equivalent. A common laboratory and industrial approach involves the reaction of cyclopentadiene with isoprene. This reaction typically yields a mixture of the endo and exo isomers of this compound.

The Diels-Alder reaction can also be employed to synthesize functionalized derivatives. For instance, the reaction of cyclopentadiene with methyl methacrylate (B99206) produces methyl this compound-5-carboxylate. koreascience.kr The ratio of endo to exo products in these reactions is influenced by factors such as temperature and the presence of catalysts. koreascience.kr Lower temperatures generally favor the formation of the endo isomer, while Lewis acid catalysts like aluminum chloride (AlCl₃) can also enhance the proportion of the endo product. koreascience.kr

A variety of substituted bicyclo[2.2.1]heptene derivatives can be synthesized using this fundamental cycloaddition strategy. For example, reacting cyclopentadiene with C₃-C₄ acyclic olefins is a key step in producing materials for traction drive fluids. google.com Similarly, the reaction of cyclopentadiene with phenylacetylene, followed by catalytic dehydrogenation, can yield 5-phenylbicyclo[2.2.1]hept-2-ene.

Regioselective and Stereoselective Approaches in Synthesis

Controlling the regiochemistry and stereochemistry of the Diels-Alder reaction is paramount for obtaining specific isomers of this compound and its derivatives. The inherent facial selectivity of substituted cyclopentadienes and the endo/exo selectivity of the cycloaddition are key considerations.

For instance, in the synthesis of methyl this compound-5-carboxylate, the use of a Lewis acid catalyst not only influences the endo/exo ratio but is a crucial element of stereocontrol. koreascience.kr While solvent effects on the endo/exo selectivity have been found to be minimal in this specific case, the choice of dienophile can have a significant impact. koreascience.kr For example, using methyl acrylate (B77674) instead of methyl methacrylate under similar conditions leads to a much higher proportion of the endo product. koreascience.kr

The stereoselectivity of these reactions is often guided by the "endo rule," which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. However, the exo isomer can be the thermodynamically more stable product, and its formation can be favored under conditions of thermodynamic control.

Multi-step Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of functionalized derivatives through multi-step reaction sequences. These transformations often involve modifications of the double bond or the methyl group, or the introduction of new functional groups onto the bicyclic framework.

One common strategy involves the initial synthesis of a functionalized bicyclo[2.2.1]heptene via a Diels-Alder reaction, followed by further chemical modifications. For example, exo-5-aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and its 2,3-epoxy derivative have been synthesized. researchgate.net These compounds can then undergo reactions with electrophilic reagents like arenesulfonyl chlorides, isocyanates, and isothiocyanates to produce a variety of derivatives. researchgate.net

Another approach involves the synthesis of bicyclic ketones which can then be elaborated. For instance, 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one has been synthesized with a reported yield of 85%. acs.org The synthesis of racemic 2-isocyanoallopupukeanane has been achieved starting from methyl 2-exo-methylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate, involving steps like dibromocarbene addition and an intramolecular hetero-Diels-Alder reaction. nih.gov

Furthermore, hydroxyhalogenation of alkylbicyclo[2.2.1]hept-2-enes, followed by substitution of the halogen with an amino group, provides a route to aminoalcohols. For example, 3-(propylamino)-5-methylbicyclo[2.2.1]heptan-2-ol has been synthesized from the corresponding hydroxychloro derivative. azjm.org

Table 1: Examples of Multi-step Syntheses of Functionalized this compound Derivatives

Starting MaterialReagents/ConditionsProductYield (%)
Methyl 2-exo-methylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylateDibromocarbene addition, Sₙ2' displacement, chain extension, intramolecular hetero-Diels-Alder(+/-)-2-IsocyanoallopupukeananeNot specified
This compound1. H₂O₂, HCl 2. Propan-1-amine3-(Propylamino)-5-methylbicyclo[2.2.1]heptan-2-ol71.9%
exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-eneArenesulfonyl chlorides, isocyanates, isothiocyanatesN-substituted derivativesNot specified

This table provides a selection of examples and is not exhaustive.

Industrial Production Methodologies and Optimization

On an industrial scale, the production of this compound and related compounds focuses on cost-effectiveness, efficiency, and catalyst performance. The Diels-Alder reaction of cyclopentadiene with C₃-C₄ acyclic olefins is a key process. google.com A significant aspect of industrial synthesis is the subsequent isomerization of the initial Diels-Alder adducts to obtain desired products. google.comgoogle.com

For example, 5,6-dimethylbicyclo[2.2.1]hept-2-ene, formed from the reaction of cyclopentadiene and 2-butene, can be isomerized in the presence of an acidic solid catalyst, such as silica-containing γ-alumina, to produce 2,3-dimethylbicyclo[2.2.1]hept-2-ene and 2-methylene-3-methylbicyclo[2.2.1]heptane. google.com Similarly, the reaction with 1-butene (B85601) yields 5-ethylbicyclo[2.2.1]hept-2-ene, which can be isomerized to 2-ethylbicyclo[2.2.1]hept-2-ene and 2-ethylidenebicyclo[2.2.1]heptane. google.comgoogle.com

The optimization of these industrial processes involves careful selection of catalysts, reaction temperatures, and pressures to maximize the yield of the desired isomers. The use of solid acid catalysts is advantageous as they can be easily separated from the reaction mixture and potentially regenerated and reused.

Isomerization and Rearrangement Reactions of this compound Systems

The strained nature of the bicyclo[2.2.1]heptene framework makes it susceptible to various isomerization and rearrangement reactions, particularly under thermal conditions. These transformations often proceed through complex mechanisms involving carbocationic intermediates or concerted pericyclic pathways.

Thermal Isomerization Pathways and Mechanisms

When subjected to elevated temperatures, this compound and its isomers can undergo a variety of transformations. These include skeletal rearrangements and hydrogen shifts. For instance, the thermal isomerization of 5-methylbicyclo[2.1.0]pent-2-enes, structurally related strained systems, has been studied to understand these rearrangement pathways. acs.org

In the presence of an aluminosilicate (B74896) catalyst at temperatures ranging from 150-340°C, 5- and 2-methylbicyclo[2.2.1]hept-2-enes undergo isomerization that is accompanied by a hydrogen migration. pleiades.online The proposed mechanism for this transformation involves the formation of classical carbocations. pleiades.online

The study of thermal reactions of related bicyclic systems provides further insight. For example, the gas-phase thermal reactions of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene lead to epimerization, google.compleiades.online-migrations, and fragmentation. mdpi.com While not directly involving this compound, these studies on analogous systems highlight the types of rearrangements that can occur in strained bicyclic molecules under thermal duress.

Catalytic Isomerization Processes for Bicyclo[2.2.1]heptene Derivatives

The isomerization of bicyclo[2.2.1]heptene derivatives, including this compound, can be prompted by various catalytic systems, leading to skeletal rearrangements or shifts in double bond position. These transformations are often driven by the release of ring strain and the formation of more stable isomeric products.

Acid catalysts, such as silica-alumina, are known to facilitate the rearrangement of substituents on the bicyclo[2.2.1]heptane framework. vulcanchem.com For instance, the isomerization of 5,6-dimethylbicyclo[2.2.1]hept-2-ene in the presence of an acidic solid catalyst can yield 2,3-dimethylbicyclo[2.2.1]hept-2-ene and 2-methylene-3-methylbicyclo[2.2.1]heptane. google.com This process highlights the potential for methyl group migration and exocyclic double bond formation under acidic conditions. Studies on stilbene (B7821643) derivatives fused with a norbornene moiety have shown that trace amounts of mild acid can catalyze Z to E isomerization. rsc.orgrsc.org This transformation is notable as it can be controlled by the presence of acid, demonstrating the potential for creating molecular switches. rsc.orgrsc.org

In addition to acid catalysis, transition metal complexes can also effect the isomerization of norbornene derivatives. For example, the isomerization of 5-vinyl-2-norbornene (B46002) to 5-ethylidene-2-norbornene can be achieved with high activity using sodium-coated catalysts on supports like aluminum oxide. korea.ac.krkoreascience.kr The mechanism of isomerization over aluminosilicate catalysts at elevated temperatures (150-400°C) for compounds like 5- and 2-methylbicyclo[2.2.1]hept-2-enes is suggested to proceed through the formation of classical carbocations. pleiades.online

The following table summarizes the isomerization products of a related dimethylbicyclo[2.2.1]heptene derivative under different catalytic conditions.

Starting MaterialCatalystTemperature (°C)Major Isomerization ProductsReference
5,6-dimethylbicyclo[2.2.1]hept-2-eneγ-alumina1552,3-dimethylbicyclo[2.2.1]hept-2-ene, 2-methylene-3-methylbicyclo[2.2.1]heptane google.com
5,6-dimethylbicyclo[2.2.1]hept-2-eneSilica-containing γ-aluminaNot specified2,3-dimethylbicyclo[2.2.1]hept-2-ene, 2-methylene-3-methylbicyclo[2.2.1]heptane google.com
5,6-dimethylbicyclo[2.2.1]hept-2-eneSilica-alumina (N-632L)1102,3-dimethylbicyclo[2.2.1]hept-2-ene, 2-methylene-3-methylbicyclo[2.2.1]heptane google.com

Stereoselective Rearrangements in Bridged Systems

Bridged bicyclic systems like this compound are prone to stereoselective rearrangements, where the spatial arrangement of atoms in the product is controlled. A classic example of such a rearrangement is the Wagner-Meerwein rearrangement, which involves the migration of an alkyl, aryl, or hydride group from one carbon to an adjacent carbocationic center. wikipedia.orglscollege.ac.in This type of 1,2-shift is common in the chemistry of bicyclic terpenes and is driven by the formation of a more stable carbocation. wikipedia.orgwordpress.com

The stereochemistry of these rearrangements is often dictated by the structure of the bridged system. acs.org For instance, in the rearrangement of isoborneol (B83184) to camphene, a reaction that puzzled early chemists, the migration occurs to relieve ring strain and results in a specific stereoisomer. wikipedia.org The stereochemistry of the migrating group is retained during the process. jk-sci.com

These rearrangements can be initiated by the formation of a carbocation, for example, through the protonation of an alcohol and subsequent loss of water. jk-sci.com The resulting carbocation can then undergo a series of shifts to reach the most stable arrangement before a final elimination or substitution step. The stereochemistry of substituents on the bicyclic framework can influence the reaction pathway and the final product distribution. slideshare.net For example, the presence of methyl groups on the bridgehead carbons of a bicyclic system can hinder the approach of a nucleophile from one face, leading to a preferred direction of attack. youtube.com

Diverse Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Addition Reactions

The strained double bond in this compound is a key site for various addition reactions. In general, addition reactions to norbornene systems tend to occur with exo-selectivity, meaning the incoming group adds to the face of the molecule opposite the one-carbon bridge. researchgate.net

Electrophilic Additions: Electrophilic additions to the double bond of norbornene derivatives are common. For example, the reaction with electrophilic reagents can lead to the formation of functionalized bicyclo[2.2.1]heptane structures. The synthesis of exo-5-aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and its subsequent reactions with electrophiles like arenesulfonyl chlorides, isocyanates, and isothiocyanates have been reported. researchgate.net

Nucleophilic Additions: While less common for simple alkenes, nucleophilic additions to the bicyclo[2.2.1]heptene system can be achieved under specific catalytic conditions. For instance, palladium-catalyzed addition polymerization of norbornene proceeds with rare chain transfer and termination. acs.org Furthermore, cationic allyl palladium complexes are highly active for the addition polymerization of norbornene-type monomers. acs.org

Functional Group Transformations and Derivatization

The this compound scaffold can be elaborated into a variety of derivatives through functional group transformations.

One common transformation is the epoxidation of the double bond. The epoxidation of C1-C4-alkyl derivatives of bicyclo[2.2.1]hept-2-ene, including the methyl derivative, has been studied. The yield of the resulting epoxides tends to decrease as the size of the alkyl substituent increases. ppor.az These epoxides are valuable intermediates for further synthesis, such as the preparation of aminoalcohols. researchgate.netresearchgate.net

Another important derivatization is the synthesis of aminoalcohols from hydroxyhalogen derivatives of alkylbicyclo[2.2.1]heptenes. This involves the substitution of a halogen atom by an amino group. azjm.org The resulting aminoalcohols can serve as building blocks for physiologically active compounds. researchgate.net

The following table presents data on the epoxidation of various alkyl-substituted bicyclo[2.2.1]hept-2-enes.

Starting HydrocarbonReaction Temp. (°C)Molar Ratio (carbon:HPC)Conversion, HPC (%)Yield of Alkyl Epoxy Norbornane (%)
This compound601:1.579.071.9
5-ethylbicyclo[2.2.1]hept-2-ene601:1.576.470.7
5-n-propylbicyclo[2.2.1]hept-2-ene701:1.588.464.3
5-n-butylbicyclo[2.2.1]hept-2-ene701:1.882.962.0

Data sourced from a study on the epoxidation of bicyclo[2.2.1]hept-2-ene derivatives. ppor.az

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has become a powerful tool in organic synthesis, and norbornene derivatives like this compound play a crucial role in these transformations. The "Catellani reaction" is a prime example, where a palladium/norbornene cooperative catalytic system enables the functionalization of both the ortho and ipso positions of aryl halides. acs.orgnih.govwikipedia.org

In this reaction, norbornene acts as a transient mediator, facilitating the ortho-C-H activation of an aryl halide through the formation of a palladacycle. acs.orgwikipedia.org This intermediate then directs the reaction of other species, such as alkyl or aryl halides, to the sp2 C-Pd bond. acs.org The catalytic cycle is believed to involve Pd(0), Pd(II), and Pd(IV) intermediates. acs.orgwikipedia.org While the foundational Catellani reaction utilizes norbornene itself, the principles can be extended to substituted derivatives.

Recent advancements have expanded the scope of this methodology, including the installation of amino or acyl groups at the ortho position and the functionalization of C-H bonds in various aromatic and heteroaromatic systems. acs.orgrsc.orgchemrxiv.orgacs.orgnih.govrsc.org The reaction mechanism is complex and has been the subject of theoretical studies to understand the effects of ligands and the norbornene structure on selectivity. rsc.org

Dimerization Reactions of Methyl-Substituted Bicyclo[2.2.1]heptenes

Methyl-substituted bicyclo[2.2.1]heptenes can undergo dimerization reactions, particularly in the presence of acid catalysts. google.com These reactions can lead to the formation of more complex bicyclo[2.2.1]heptane derivatives. The dimerization is typically carried out at temperatures below 60°C to prevent isomerization of the resulting dimer. google.com

Metathesis is another powerful method for the dimerization of cyclic olefins. Ring-opening metathesis polymerization (ROMP) of methyl-substituted norbornenes using various transition metal catalysts has been extensively studied. researchgate.net Furthermore, ring-rearrangement metathesis (RRM) provides a pathway to synthesize novel fused ring systems from bicyclo[2.2.1]heptene derivatives. beilstein-journals.org For example, a methyl-substituted norbornene derivative can be treated with a metathesis catalyst in the presence of ethylene (B1197577) to generate a ring-opened product, which can then undergo a ring-closing metathesis to form a tricyclic system. beilstein-journals.org

Polymerization Studies of 5 Methylbicyclo 2.2.1 Hept 2 Ene and Its Analogs

Ring-Opening Metathesis Polymerization (ROMP) of 5-Methylbicyclo[2.2.1]hept-2-ene Monomers

ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins like this compound. 20.210.105 This process utilizes transition metal alkylidene complexes as catalysts and is distinguished by the preservation of the monomer's unsaturation in the polymer backbone. 20.210.105

The generally accepted mechanism for ROMP, first proposed by Chauvin, involves the reaction of a transition metal alkylidene catalyst with a cyclic olefin. 20.210.105youtube.com The initiation phase begins with the coordination of the cyclic olefin to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. 20.210.105 This intermediate then undergoes a cycloreversion, opening the ring of the monomer and forming a new, elongated metal alkylidene. This new species then serves as the propagating site for subsequent monomer additions. 20.210.105youtube.com

The propagation step involves the repeated reaction of the propagating metal carbene with further monomer molecules. youtube.com Each cycle of coordination, cycloaddition, and cycloreversion extends the polymer chain by one monomer unit. The entire polymerization process is reversible, with the equilibrium favoring the polymer due to the release of the monomer's inherent ring strain. 20.210.105

In the specific case of norbornene and its derivatives, studies have also pointed to the involvement of hydridometallacarbene intermediates in the initiation process, particularly when using unicomponent metal halide catalysts. rsc.orgrsc.org These species can lead to the formation of dimers and trimers alongside the main polymer chain. rsc.org The exo face of norbornene derivatives is typically more reactive towards metathesis catalysts, while the endo face is less reactive. researchgate.net

A variety of transition metal catalysts are effective for the ROMP of this compound and its analogs. The choice of catalyst is critical as it influences the reaction kinetics, the polymer's molecular weight, and its microstructure.

Ruthenium-based Catalysts: Ruthenium catalysts, particularly the well-defined Grubbs-type initiators, have become highly popular due to their high functional group tolerance and stability in air and moisture. acs.org Second-generation Grubbs catalysts, featuring N-heterocyclic carbene (NHC) ligands, exhibit high efficiency in the ROMP of functionalized norbornenes. expresspolymlett.com These catalysts have enabled the synthesis of block copolymers from monomers like 5-(N-carbazoyl methyl)bicyclo[2.2.1]hept-2-ene and 5-(phthalimide methyl)bicyclo[2.2.1]hept-2-ene. researchgate.net The development of cis-selective ruthenium catalysts has also been a significant advancement, allowing for greater control over the polymer's double bond geometry. researchgate.net

Molybdenum- and Tungsten-based Catalysts: Schrock-type molybdenum and tungsten alkylidene complexes were among the first catalysts to demonstrate living polymerization characteristics in ROMP. acs.org These catalysts are known for their high activity and ability to produce polymers with well-defined microstructures. acs.orgosti.gov For instance, specific molybdenum and tungsten biphenolate alkylidene complexes have been shown to produce highly cis, isotactic poly(dicyclopentadiene). osti.gov Tungsten-based catalysts, such as those derived from WCl₆, have been used in commercial applications and can be highly stereoselective. 20.210.105 A ditungsten complex, Na[W₂(µ-Cl)₃Cl₄(THF)₂], has been shown to be an efficient initiator for the ROMP of norbornene, yielding high molecular weight and highly cis-stereoselective polymer. mdpi.com

The table below summarizes the performance of various catalyst systems in the ROMP of norbornene derivatives.

Catalyst TypeMetal CenterKey FeaturesResulting Polymer Characteristics
Grubbs-typeRutheniumHigh functional group tolerance, air/moisture stability.Well-defined polymers, block copolymers. acs.orgresearchgate.net
Schrock-typeMolybdenumHigh activity, living polymerization characteristics.Stereoregular polymers (e.g., cis, isotactic). acs.orgosti.gov
Schrock-typeTungstenHigh activity, stereoselectivity.High cis-content polymers. 20.210.105mdpi.com
Unicomponent HalidesRheniumHigh cis-selectivity.Highly cis, syndiotactic polymers. acs.org

The properties of polynorbornenes are heavily influenced by their microstructure, which includes the cis/trans content of the double bonds in the polymer backbone and the tacticity, or the stereochemical arrangement of the cyclopentane (B165970) rings. acs.orgnumberanalytics.com

Cis/Trans Selectivity: The geometry of the double bonds in the polymer chain can be controlled by the choice of catalyst and reaction conditions. For instance, ReCl₅ is known to be a highly cis-selective catalyst for the ROMP of substituted norbornenes. acs.org Certain ruthenium catalysts can also achieve high cis-selectivity, with the cis content being dependent on the monomer structure and polymerization temperature; lower temperatures often favor higher cis content. researchgate.net

Tacticity Control: Tacticity in polynorbornenes can be isotactic (pendant groups on the same side of the polymer chain), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement). numberanalytics.com The catalyst structure plays a crucial role in determining the tacticity. Molybdenum imido alkylidene catalysts with sterically demanding biphenolate ligands have been developed for cis-isospecific ROMP. acs.org The resulting tacticity can significantly impact the polymer's physical properties, such as its melting point and crystallinity. For example, hydrogenated isotactic polynorbornene exhibits a higher melting point than its atactic and syndiotactic counterparts. acs.orgacs.org Studies on the polymerization of racemic 1-methylnorbornene with ReCl₅ have shown the formation of highly cis, syndiotactic polymers. acs.org

The following table illustrates the influence of different catalysts on the tacticity of polynorbornene derivatives.

CatalystMonomerResulting TacticityReference
ReCl₅racemic 1-methylnorbornenecis, syndiotactic acs.org
Mo(N-2,6-Me₂C₆H₃)(CHCMe₂Ph)(rac-biphen)endo-dicyclopentadienecis, isotactic osti.gov
(mesitylene)W(CO)₃–EtAlCl₂5,5-dimethylbicyclo[2.2.1]hept-2-enehigh-trans, isotactic rsc.org

The tolerance of modern ROMP catalysts to a wide range of functional groups allows for the direct polymerization of functionalized norbornene monomers. This provides a direct route to polymers with specific, tailored properties for various applications.

For example, norbornene monomers functionalized with carbazole (B46965) units have been polymerized to create materials with interesting photoluminescent and electroluminescent properties. researchgate.net Similarly, the ROMP of 5-(phthalimide methyl)bicyclo[2.2.1]hept-2-ene has been used to synthesize block copolymers with potential applications in advanced materials. researchgate.net The incorporation of phosphazene moieties into the polymer side chains via ROMP of phosphazene-functionalized norbornenes has also been demonstrated, leading to polymers with properties dependent on the nature of the side groups. acs.org

Copolymerization Strategies and Advanced Polymeric Materials

Copolymerization of this compound with other cyclic or linear olefins offers a versatile strategy to create a wide array of polymeric materials with tunable properties.

The copolymerization of 5-methyl-bicyclo[2.2.1]hept-2-ene with other monomers, such as norbornene or ethylene (B1197577), can be achieved with high efficiency. researchgate.netgoogle.com The reactivity ratios of the comonomers play a crucial role in the final copolymer composition and sequence distribution. In some cases, alternating copolymers can be synthesized. For instance, the ROMP of racemic 1-methylbicyclo[2.2.1]hept-2-ene with ReCl₅ has been reported to yield a polymer where the two enantiomers alternate along the chain. nih.gov

Copolymerization with linear olefins like ethylene is also a significant area of research. Metallocene catalysts have been employed for the high-yield copolymerization of norbornene monomers, including 5-methyl-bicyclo[2.2.1]hept-2-ene, with ethylene. google.com These copolymers are of interest as transparent resins with tunable glass transition temperatures. google.com

Formation of Copolymers with Cross-Linkable Side Chains

The introduction of cross-linkable functionalities into polynorbornene backbones is a key strategy for creating robust and versatile materials. This is typically achieved by copolymerizing a standard norbornene-type monomer with a functionalized analog bearing a reactive side chain. While direct studies on this compound are limited, extensive research on other norbornene derivatives demonstrates the viability of this approach.

Ring-opening metathesis polymerization (ROMP) is the most common method employed for these syntheses due to its high functional group tolerance and the ability to create well-defined polymer architectures. nih.gov For instance, researchers have successfully synthesized amphiphilic triblock copolymers based on a general polynorbornene backbone. researchgate.net These copolymers feature a hydrophobic block, a hydrophilic block containing poly(ethylene glycol)methyl ether, and a central block with cinnamate (B1238496) groups. These cinnamate moieties serve as cross-linkable units, allowing for the stabilization of micellar structures through UV irradiation. researchgate.net

Another approach involves the incorporation of acetal (B89532) linkages in the cross-linking segments. rsc.org This has been demonstrated in copolymers of maleic anhydride (B1165640) and vinyl ethers, where a hydroxyl group in one of the monomer units is reacted to form a cross-linkable acetal component. rsc.org Furthermore, a patent describes the creation of norbornene polymers with cross-linkable olefin or epoxy groups on their side chains via ROMP. nih.gov These materials exhibit excellent solubility and optical properties and can be further cross-linked to form hybrid materials with enhanced thermal and chemical resistance. nih.gov

The table below summarizes findings for various norbornene analogs, illustrating the types of cross-linkable copolymers that could potentially be synthesized using this compound as a comonomer.

Monomer System Cross-Linkable Group Polymerization Method Key Findings
Norbornene-based triblock copolymerCinnamateLiving Ring-Opening Metathesis Polymerization (ROMP)Micellar structures stabilized by UV cross-linking of the cinnamate-containing middle block. researchgate.net
Maleic anhydride, n-butyl vinyl ether, 4-hydroxybutyl vinyl etherAcetalFree-Radical PolymerizationCopolymer network with acetal structures in the cross-linking segments, degradable in acidic conditions. rsc.org
Norbornene derivativesOlefin or EpoxyLiving Ring-Opening Metathesis Polymerization (ROMP)Resulting polymers show good solubility, optical properties, and can form thermally and chemically resistant hybrid materials upon cross-linking. nih.gov

Development of Specialized Norbornene Resins

The development of high-performance thermosetting resins is another significant area of norbornene-related research. A particularly promising class of materials is norbornene-functionalized benzoxazine (B1645224) resins. vulcanchem.comosti.govacs.org These resins combine the advantageous properties of polybenzoxazines, such as high thermal stability and molecular design flexibility, with the unique reactivity of the norbornene moiety. osti.govresearchgate.net

The incorporation of a norbornene functional group into the benzoxazine structure offers several benefits:

It can lower the curing temperature of the benzoxazine resin. researchgate.net

The norbornene C=C double bond can participate in various polymerization reactions, including ROMP, to create linear polymers with side-chain oxazine (B8389632) groups, which can then be thermally cured to form high-molecular-weight thermosets. vulcanchem.com

The double bond also allows for hydrosilylation reactions, leading to resins with good thermal stability and flexibility. vulcanchem.com

Research has explored various molecular architectures, including ortho-substituted norbornene benzoxazines. vulcanchem.com For example, benzoxazines synthesized from an ortho-norbornene functional phenol (B47542) and various amines (like aniline (B41778) or 4,4'-diaminodiphenylmethane) have shown excellent properties due to the multiple polymerization pathways available through the norbornene and oxazine rings. vulcanchem.com Some of these specialized resins exhibit exceptionally high glass transition temperatures (Tg) and char yields, indicating superior thermal stability. vulcanchem.comresearchgate.net

The following table details examples of specialized resins developed from norbornene-functionalized benzoxazines, highlighting the performance enhancements achieved. These examples serve as a benchmark for the potential development of similar high-performance resins based on this compound.

Resin Type Key Features Reported Properties
Ortho-norbornene benzoxazine (BZ2, BZ3)Utilizes ortho-norbornene functional phenol with different amines.Multiple polymerization pathways contribute to excellent thermoset properties. vulcanchem.com
Main-chain benzoxazine with ortho-norbornene end-caps (BZ9)Norbornene group acts as a terminal functionality to control molecular weight.High thermal stability with a Tg of 360 °C and a char yield of 66%. vulcanchem.comresearchgate.net
Norbornene-imide-functionalized benzoxazine (NI-BOZ)Synthesized from norbornene imide, ODA, and paraformaldehyde.Cured polymer exhibits a Tg of 215 °C and high thermal stability (5% mass loss at 445 °C in nitrogen). rsc.org

Stereochemical Investigations and Chiral Applications

Analysis of Stereoisomers and Diastereomers within the 5-Methylbicyclo[2.2.1]hept-2-ene Framework

This compound, also known as 5-methyl-2-norbornene, is a chiral molecule that exists as a pair of enantiomers. The presence of the methyl group at the C5 position, in addition to the inherent chirality of the bicyclo[2.2.1]heptene core, gives rise to stereoisomerism. Specifically, the methyl group can be oriented in either an exo or endo position relative to the double bond, leading to the formation of diastereomers.

The Diels-Alder reaction is a common method for synthesizing norbornene derivatives. The reaction between cyclopentadiene (B3395910) and a substituted alkene typically favors the formation of the endo isomer due to secondary orbital interactions. scirp.org However, the exo isomer is often thermodynamically more stable due to reduced steric strain. latech.edu The ratio of endo to exo isomers can be influenced by reaction conditions such as temperature and the presence of catalysts. latech.edu For instance, base-promoted isomerization can be used to enrich the more stable exo isomer from an endo-rich mixture. scirp.orgscirp.org

The separation of these stereoisomers is crucial for their application in stereoselective synthesis and can be achieved through techniques like fractional crystallization or chromatography. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a powerful method for separating enantiomers. csfarmacie.czrsc.org Derivatization with a chiral reagent to form diastereomers with different physical properties is another common strategy for resolution. libretexts.orgsepscience.com

Table 1: Stereoisomers of this compound

Isomer Name Description
(1R,4S,5R)-5-Methylbicyclo[2.2.1]hept-2-ene One enantiomer with a specific spatial arrangement.
(1S,4R,5S)-5-Methylbicyclo[2.2.1]hept-2-ene The corresponding mirror image (enantiomer).
exo-5-Methylbicyclo[2.2.1]hept-2-ene Diastereomer where the methyl group is on the opposite side of the main bridge.

Chiral Synthesis and Enantioselective Methodologies

The unique stereochemistry of this compound and its derivatives makes them valuable in the field of asymmetric synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Derivatives of this compound have been explored for their potential as chiral auxiliaries.

For example, Oppolzer's camphorsultam, a well-known chiral auxiliary derived from camphor, shares the bicyclic framework and has been instrumental in asymmetric Diels-Alder reactions. chemrxiv.orgchemrxiv.org The rigid structure of the norbornene scaffold provides a well-defined steric environment that can effectively control the facial selectivity of reactions on an attached prochiral group. The synthesis of specific norbornene derivatives, such as those with hydroxyl or carbonyl functionalities, allows for their attachment to various substrates, thereby facilitating asymmetric transformations. magtech.com.cn

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. The rigid and conformationally constrained framework of this compound is highly effective in inducing stereoselectivity in reactions.

A prominent example is the asymmetric Diels-Alder reaction, where a chiral Lewis acid catalyst coordinates to a dienophile, which then reacts with a diene like cyclopentadiene. acs.orglibretexts.org The chiral environment created by the catalyst-dienophile complex dictates the direction of approach of the diene, leading to the formation of a specific enantiomer of the norbornene product. acs.orgokayama-u.ac.jp For instance, the cycloaddition of cyclopentadiene and methacrolein (B123484) catalyzed by a chiral ruthenium complex can yield (2S)-methylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde with high diastereoselectivity and enantioselectivity. acs.org

Furthermore, reactions on the double bond of the this compound scaffold itself, such as hydroboration or epoxidation, can proceed with high diastereoselectivity. The attacking reagent will preferentially approach from the less sterically hindered exo face of the molecule. rsc.org The hydroboration of allenes followed by an aldehyde allylboration sequence is a powerful method for the diastereo- and enantioselective synthesis of diols, where the stereochemical outcome is influenced by the chiral reagents used. nih.gov

Table 2: Examples of Asymmetric Reactions and Stereoselectivity

Reaction Type Substrates Catalyst/Auxiliary Product Stereoselectivity Reference
Diels-Alder Cyclopentadiene, Methacrolein (RRu)-[CyRuCl(S)-BINPO]SbF6 (2S)-Methylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde up to 99% de, 99% ee acs.org
Diels-Alder Cyclopentadiene, 5,5,5-trichloro-3-penten-2-one (R)-MS-free BINOL-Ti exo-2-Acetyl-endo-3-trichloromethylbicyclo[2.2.1]hept-5-ene 40% ee okayama-u.ac.jp

Conformational Analysis and Barrier to Rotation Studies

The conformational preferences and dynamic behavior of this compound are key to understanding its reactivity and stereochemical influence.

The bicyclo[2.2.1]heptene framework is relatively rigid, but the methyl group at the C5 position possesses rotational freedom. The study of the rotational barrier of this methyl group provides insight into the steric and electronic interactions within the molecule. The energy difference between the staggered and eclipsed conformations of the methyl group relative to the adjacent bonds determines the barrier to rotation. ias.ac.in This barrier is influenced by the local chemical environment and can be investigated using techniques like microwave spectroscopy and computational methods. ias.ac.innih.gov

Microwave spectroscopy has been employed to study the conformational isomers of related bicyclic systems. tandfonline.comaip.orgaip.orgacs.org These studies can determine the rotational constants and dipole moments of different conformers, providing valuable data on their relative energies and geometries. aip.org For instance, low-resolution microwave spectroscopy has been used to analyze the conformational isomers of 7-methylbicyclo[2.2.1]-hept-2-ene-5-one. aip.org Molecular mechanics and other computational methods can also be used to calculate the geometric parameters and conformational properties, including the barriers to rotation of substituents on the bicyclic scaffold. researchgate.netresearchgate.net The torsional barrier for a methyl group in similar systems can be on the order of 100 cm-1. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
5-methyl-2-norbornene
(1R,4S,5R)-5-Methylbicyclo[2.2.1]hept-2-ene
(1S,4R,5S)-5-Methylbicyclo[2.2.1]hept-2-ene
exo-5-Methylbicyclo[2.2.1]hept-2-ene
endo-5-Methylbicyclo[2.2.1]hept-2-ene
Cyclopentadiene
Oppolzer's camphorsultam
Camphor
Methacrolein
(2S)-Methylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
(RRu)-[CyRuCl(S)-BINPO]SbF6
5,5,5-trichloro-3-penten-2-one
(R)-MS-free BINOL-Ti
exo-2-Acetyl-endo-3-trichloromethylbicyclo[2.2.1]hept-5-ene
N-aryl 5-norbornene-endo-cis-2,3-dicarboximides
N-aryl succinimides

Advanced Spectroscopic Characterization Techniques for 5 Methylbicyclo 2.2.1 Hept 2 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of 5-methylbicyclo[2.2.1]hept-2-ene and its polymers. It provides unparalleled insights into the molecular framework, stereochemistry, and polymer microstructure.

¹H NMR and ¹³C NMR for Positional and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the precise connectivity and spatial arrangement of atoms within the this compound molecule. The chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra allow for the differentiation of the various protons in the bicyclic system, including the olefinic, bridgehead, and methyl protons. For instance, the olefinic protons typically resonate in the downfield region, while the methyl protons appear as a distinct signal in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a separate signal, and the chemical shifts are sensitive to the local electronic environment and hybridization. This allows for the clear identification of the olefinic carbons, the methyl carbon, and the various saturated carbons within the bicyclic ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive correlations between protons and carbons, further solidifying the structural assignment.

The stereochemistry of the methyl group, whether in the endo or exo position, significantly influences the NMR spectra. The differing spatial proximity of the methyl group to other protons and carbons in the two isomers leads to distinct chemical shifts and coupling patterns, enabling their unambiguous differentiation.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Isomers
Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
exo-5-Methylbicyclo[2.2.1]hept-2-eneOlefinic (C2-H, C3-H): ~6.1 ppm Bridgehead (C1-H, C4-H): ~2.8 ppm Methyl (CH₃): ~1.0 ppmOlefinic (C2, C3): ~137 ppm Bridgehead (C1, C4): ~42 ppm Methyl (CH₃): ~20 ppm
endo-5-Methylbicyclo[2.2.1]hept-2-eneOlefinic (C2-H, C3-H): ~6.0 ppm Bridgehead (C1-H, C4-H): ~3.0 ppm Methyl (CH₃): ~0.6 ppmOlefinic (C2, C3): ~132 ppm Bridgehead (C1, C4): ~45 ppm Methyl (CH₃): ~19 ppm

Application of NMR in Tacticity Determination of ROMP Polymers

Ring-opening metathesis polymerization (ROMP) of this compound yields polymers with varying microstructures, specifically concerning the arrangement of the repeating units along the polymer chain, a property known as tacticity. ¹³C NMR spectroscopy is a powerful tool for determining the tacticity of these polymers. researchgate.net The relative stereochemistry of adjacent monomer units (dyads) can be classified as either meso (m) or racemo (r), leading to isotactic, syndiotactic, or atactic polymer chains.

The chemical shifts of the olefinic and aliphatic carbons in the polymer backbone are sensitive to these dyad and even triad (B1167595) sequences. By analyzing the fine structure of the ¹³C NMR signals, particularly in the olefinic region, researchers can quantify the degree of tacticity. For instance, in the polymerization of exo-5-methylbicyclo[2.2.1]hept-2-ene, an all-cis polymer exhibits a fully syndiotactic ring sequence. researchgate.net In contrast, polymers with a lower cis double bond content may show an atactic ring sequence. researchgate.net The interpretation of these complex spectra is often aided by the analysis of hydrogenated polymer analogues, which simplifies the spectra by removing the complexities arising from cis/trans isomerism of the double bonds. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR, focusing on the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of specific bond types.

The most prominent and diagnostic absorption bands for this compound include:

C=C stretch: The carbon-carbon double bond of the norbornene ring typically shows a stretching vibration in the region of 1650-1560 cm⁻¹.

=C-H stretch: The stretching vibration of the C-H bonds attached to the double bond appears at wavenumbers above 3000 cm⁻¹.

C-H stretch (aliphatic): The stretching vibrations of the C-H bonds in the saturated part of the bicyclic system are observed just below 3000 cm⁻¹.

C-H bend: Various C-H bending vibrations provide further structural information and appear in the fingerprint region (below 1500 cm⁻¹).

IR spectroscopy is particularly useful for monitoring the progress of polymerization, as the disappearance of the monomer's C=C stretching band and the appearance of new bands corresponding to the polymer structure can be readily observed.

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)
=C-H Stretch3100 - 3000
C-H Stretch (sp³)3000 - 2850
C=C Stretch1650 - 1560
C-H Bend1470 - 1350

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In the context of this compound, mass spectrometry confirms the molecular formula (C₈H₁₂) by determining the mass-to-charge ratio (m/z) of the molecular ion (M⁺).

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. Under electron ionization (EI), the this compound molecule fragments in a characteristic manner. A common fragmentation pathway for norbornene derivatives is a retro-Diels-Alder reaction. In the case of this compound, this would lead to the formation of cyclopentadiene (B3395910) and propene. The detection of fragment ions corresponding to these species can help to confirm the bicyclic structure. The relative abundance of the molecular ion and various fragment ions creates a unique mass spectrum that serves as a molecular fingerprint. Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for analyzing mixtures containing this compound, allowing for the separation of components prior to their mass analysis.

Table 3: Key Ions in the Mass Spectrum of this compound
m/zProposed FragmentSignificance
108[C₈H₁₂]⁺Molecular Ion
93[C₇H₉]⁺Loss of a methyl group ([M-CH₃]⁺)
66[C₅H₆]⁺Cyclopentadiene cation from retro-Diels-Alder reaction

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods, particularly gas chromatography (GC), are indispensable tools in the analysis of this compound, providing critical data on its purity, diastereomeric ratio (endo/exo), and enantiomeric excess (ee). The selection of the chromatographic column and conditions is paramount to achieving accurate and reproducible results.

For routine purity analysis and the determination of the ratio between endo and exo diastereomers of bicyclo[2.2.1]heptene derivatives, standard achiral GC columns are employed. A common choice for this purpose is a non-polar column, such as one with an OV-1 stationary phase, which separates compounds based on their boiling points and polarity. wiley-vch.de

The determination of enantiomeric excess, however, necessitates the use of chiral stationary phases (CSPs). These phases are capable of forming transient diastereomeric complexes with the individual enantiomers, leading to different retention times and allowing for their separation and quantification. wisc.edugcms.cz Cyclodextrin-based CSPs are particularly prevalent in the enantioselective analysis of bicyclic alkenes and their derivatives. chromatographyonline.comresearchgate.net Columns such as the Chrompack Cp-Cyclodextrin-β-236-M-19 and CYCLODEX-B have been successfully utilized for resolving enantiomers of various functionalized bicyclo[2.2.1]heptene compounds. wiley-vch.deokayama-u.ac.jp

The following tables summarize typical chromatographic conditions used in the analysis of this compound derivatives, illustrating the parameters for both purity/diastereomeric analysis and enantiomeric excess determination.

Table 1: GC Conditions for Purity and Endo/Exo Ratio Determination of Bicyclo[2.2.1]heptene Derivatives

ParameterValue
Column Type OV-1 wiley-vch.de
Column Dimensions 30 m length wiley-vch.de
Carrier Gas Pressure 1.8 kg/cm ² wiley-vch.de
Initial Temperature 50 ºC wiley-vch.de
Temperature Ramp 10 ºC/min to 320 ºC wiley-vch.de
Typical Retention Times exo-isomer: ~5.6 min, endo-isomer: ~5.9 min (for a related bicycloalkene) wiley-vch.de

Table 2: Chiral GC Conditions for Enantiomeric Excess (ee) Determination of Bicyclo[2.2.1]heptene Derivatives

ParameterValue
Column Type Chrompack Cp-Cyclodextrin-β-236-M-19 wiley-vch.de
Column Dimensions 30 m length wiley-vch.de
Carrier Gas Pressure 1.8 kg/cm ² wiley-vch.de
Initial Temperature 50 ºC wiley-vch.de
Temperature Ramp 2 ºC/min to 200 ºC wiley-vch.de
Typical Retention Times Enantiomer 1: ~23.3 min, Enantiomer 2: ~24.4 min (for a related bicycloalkene) wiley-vch.de

Research findings demonstrate the efficacy of these techniques. For instance, in the study of asymmetric Diels-Alder reactions producing functionalized bicyclo[2.2.1]heptenes, GC analysis on an OV-1 column was used to determine the endo:exo diastereomeric ratio. wiley-vch.de Subsequently, the enantioselectivity of the reaction was quantified using a Chrompack Cp-Cyclodextrin-β-236-M-19 chiral column, which allowed for the baseline separation of the resulting enantiomers and the calculation of high enantiomeric excesses. wiley-vch.de

In other studies involving different substituted bicyclo[2.2.1]hept-5-ene derivatives, a CYCLODEX-B column was used to determine the enantiomeric excess. okayama-u.ac.jp While high-performance liquid chromatography (HPLC) with chiral columns like Chiralcel OD can also be used for determining enantioselectivity, GC is often preferred for its high resolution and sensitivity, especially for volatile compounds like this compound. wiley-vch.dersc.org The combination of achiral and chiral GC provides a comprehensive characterization of the product mixture from stereoselective syntheses.

Theoretical and Computational Chemistry Approaches to 5 Methylbicyclo 2.2.1 Hept 2 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 5-Methylbicyclo[2.2.1]hept-2-ene and predicting its reactivity. These calculations solve the Schrödinger equation for the molecule, providing information about molecular orbitals, electron density distribution, and other electronic properties.

Key insights from quantum chemical calculations include:

  • Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the double bond is the primary site of reactivity, and its π and π* orbitals are the HOMO and LUMO, respectively.
  • Electron Density and Electrostatic Potential: Calculations can map the electron density, highlighting regions of high and low electron concentration. The molecular electrostatic potential (MEP) visualizes the electrostatic potential on the electron density surface, indicating sites susceptible to electrophilic or nucleophilic attack.
  • Reactivity Indices: Quantum chemical calculations can provide various reactivity descriptors. These indices, derived from the electronic structure, can quantify the reactivity of different sites within the molecule, aiding in the prediction of regioselectivity in chemical reactions.
  • Molecular Mechanics (MMX) and Conformational Energy Minimization

    Molecular mechanics methods, such as MMX, are used to model the conformational landscape of this compound and determine its most stable conformations. These methods treat molecules as a collection of atoms held together by springs, using a force field to calculate the potential energy of a given conformation.

    Conformational analysis of this compound using molecular mechanics reveals:

  • Steric Effects: The rigid bicyclic framework of the norbornene system imposes significant steric constraints. Molecular mechanics calculations can quantify the steric hindrance around different parts of the molecule, which influences its reactivity and the stereochemical outcome of reactions.
  • Energy Minimized Structures: By systematically exploring different conformations, molecular mechanics can identify the lowest energy (most stable) structure of the molecule. For this compound, this would involve determining the preferred orientation of the methyl group.
  • Strain Energy: The bicyclic structure of this compound results in significant ring strain. Molecular mechanics calculations can estimate this strain energy, which contributes to the molecule's overall reactivity, particularly in ring-opening reactions.
  • Density Functional Theory (DFT) Studies for Reaction Pathways and Catalysis Design

    Density Functional Theory (DFT) has become a widely used method for studying the mechanisms of chemical reactions involving this compound. DFT calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost.

    Applications of DFT in this context include:

  • Mapping Reaction Pathways: DFT can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For instance, DFT has been used to study the Diels-Alder reaction involving bicyclo[2.2.1]heptene derivatives.
  • Catalysis Design: DFT calculations are instrumental in designing and optimizing catalysts for reactions involving this compound. For example, in palladium-catalyzed reactions, DFT can elucidate the role of ligands and predict which catalyst will have the highest activity and selectivity. researchgate.net
  • Predicting Stereoselectivity: By comparing the energies of different transition states leading to various stereoisomeric products, DFT can predict the stereochemical outcome of a reaction. This is particularly important for the rigid and stereochemically complex bicyclo[2.2.1]heptene framework.
  • Ab Initio Computational Studies of Rearrangement Dynamics

    Ab initio methods, which are based on first principles without empirical parameters, are employed to study the complex rearrangement dynamics of bicyclic systems like this compound. These computationally intensive methods provide a high level of accuracy.

    Key areas of investigation using ab initio methods include:

  • Sigmatropic Rearrangements: The bicyclo[2.2.1]heptene skeleton is known to undergo various sigmatropic rearrangements. Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF), can map the potential energy surfaces for these reactions, identifying transition states and intermediates. acs.org
  • Biradical Intermediates: Some rearrangements of bicyclic compounds may proceed through biradical intermediates. Ab initio methods are essential for characterizing the electronic structure and stability of these transient species.
  • Non-statistical Dynamics: In some cases, the dynamics of a reaction may not follow statistical rate theories. Ab initio molecular dynamics simulations can be used to study these non-statistical effects, providing a more complete picture of the reaction dynamics.
  • Gas Phase Ion Energetics and Thermochemical Investigations

    Experimental and computational studies of the gas-phase ion energetics of this compound and related compounds provide fundamental thermochemical data.

    These investigations include:

  • Ionization Energy: The energy required to remove an electron from the molecule in the gas phase can be determined experimentally through techniques like photoelectron spectroscopy and computationally using methods like Gaussian-4 (G4) theory. acs.org
  • Proton Affinity: The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton is its proton affinity. This value indicates the molecule's basicity in the gas phase.
  • Enthalpy of Formation: The standard enthalpy of formation (ΔfH°(g)) is a crucial thermochemical property. acs.org High-level computational methods like G4 and W1BD can be used to calculate this value with high accuracy. acs.org
  • Below is a table summarizing some computed thermochemical data for related bicyclic compounds:

    Compound Method Calculated ΔfH°(g) (kJ·mol⁻¹)
    5-methylenebicyclo[2.2.1]hept-2-ene G4 187.1
    2-methylnorbornadiene G4 199.7

    Data sourced from a study using the Gaussian-4 (G4) composite method. acs.org


    Applications in Material Science and Organic Synthesis

    Role as Versatile Building Blocks in Complex Organic Molecule Synthesis

    5-Methylbicyclo[2.2.1]hept-2-ene is a valuable precursor in the synthesis of intricate organic structures. Its bicyclic system, containing a double bond, provides a rigid scaffold that can be functionalized through various chemical transformations. This allows for the stereocontrolled introduction of different functional groups, leading to the formation of complex polycyclic compounds. The strained nature of the double bond within the bicyclo[2.2.1]heptene framework makes it highly reactive towards a range of reactions, including electrophilic additions, cycloadditions, and ring-opening metathesis polymerization. This reactivity is harnessed by synthetic chemists to construct elaborate molecular architectures that are otherwise difficult to access. For instance, derivatives of this compound, such as methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, are utilized as building blocks for more complex bicyclic structures.

    Substrates for Catalyst Development and Hydrocarbon Activation Research

    The isomerization of this compound and its derivatives is a subject of study in the development of catalysts for hydrocarbon transformations. Research has shown that these compounds can undergo isomerization over various catalysts, such as aluminosilicates, to yield different structural isomers. pleiades.online For example, the isomerization of 5,6-dimethylbicyclo[2.2.1]hept-2-ene can be catalyzed by acidic solid catalysts to produce 2,3-dimethylbicyclo[2.2.1]hept-2-ene and 2-methylene-3-methylbicyclo[2.2.1]heptane. google.com These types of studies are crucial for understanding reaction mechanisms, including hydrogen migration, and for the development of new catalytic systems for the selective synthesis of desired hydrocarbon isomers. The reactivity of the strained double bond in this compound also makes it a suitable substrate for investigating C-H bond activation, a fundamental process in hydrocarbon chemistry.

    Engineered Polymers from this compound for Advanced Materials

    Polymers derived from norbornene-type monomers, including this compound, exhibit a range of desirable properties for advanced material applications. These polymers, often synthesized via ring-opening metathesis polymerization (ROMP), can be engineered to have specific thermal and mechanical characteristics.

    Tunable Thermal Stability and Rigidity of Polynorbornenes

    The thermal properties and rigidity of polynorbornenes can be precisely controlled by the choice of monomer and polymerization method. Unfunctionalized vinyl-addition polynorbornene (VAPNB) is known for its high thermal, chemical, and oxidative stability. rsc.org However, its high glass transition temperature (Tg) and decomposition temperature (Td) result in a narrow processing window. rsc.org

    To address this, researchers have focused on modifying the polymer structure. By incorporating alkyl, aryl, or aryl ether substituents onto the norbornene monomer, the service window of the resulting VAPNBs can be significantly broadened. rsc.org This allows for the creation of materials with both high Tg (often above 150 °C) and a large service window (Td - Tg > 100 °C), making them comparable to commercial engineering thermoplastics and suitable for melt processing techniques like extrusion and injection molding. rsc.org

    The rigidity of the polymer backbone also plays a crucial role in determining the material's properties. For instance, side-chain liquid crystalline polymers synthesized from norbornene monomers via ROMP exhibit different mesomorphic behaviors depending on the backbone's flexibility. acs.org More rigid polynorbornene backbones tend to form nematic mesophases, while more flexible backbones can lead to smectic A mesophases. acs.org

    Furthermore, the incorporation of functional groups can be used to tune other properties. For example, fullerene-functionalized polynorbornenes have been synthesized with controllable glass transition temperatures ranging from 16.8 °C to 145.9 °C, while also exhibiting high electron mobilities. rsc.org Similarly, elastin-based polynorbornenes have been developed with temperature-responsive behavior, where the lower critical solution temperature (LCST) can be adjusted by copolymerizing with monomers like a PEG₅ comonomer. nih.gov

    Below is a data table summarizing the tunable thermal properties of various polynorbornene-based polymers:

    Polymer SystemMonomer(s)Key FeatureGlass Transition Temperature (Tg)Decomposition Temperature (Td)Service Window (Td - Tg)Reference
    Vinyl-addition polynorbornene (VAPNB)Norbornene with alkyl, aryl, and aryl ether substituentsBroadened service window> 150 °C-> 100 °C rsc.org
    Fullerene-grafted polynorbornene copolymersC₆₀-functionalized norbornene and alkyl-substituted analogTunable Tg and high electron mobility16.8 °C to 145.9 °C-- rsc.org
    Elastin-based polynorbornenesElastin-based norbornene and PEG₅ comonomerTemperature-responsive (LCST)--- nih.gov
    Side-chain liquid crystalline polymersNorbornene with p-nitrostilbene mesogenBackbone rigidity influences mesophase44 °C to 64 °C-- acs.org

    Note: The service window is a critical parameter for melt processability. The data presented showcases the ability to engineer polynorbornenes with tailored thermal characteristics for specific applications.

    Q & A

    What are the established synthetic methodologies for 5-Methylbicyclo[2.2.1]hept-2-ene in academic research?

    Basic Research Focus
    The synthesis of this compound typically involves functionalization of norbornene derivatives. Key routes include:

    • Diels-Alder Cycloaddition : Reacting cyclopentadiene with methyl-substituted dienophiles to form the bicyclic skeleton.
    • Carboxylic Acid Derivatives : Functionalizing 5-norbornene-2-carboxylic acid via esterification or decarboxylation (e.g., methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate synthesis) .
    • Silylation/Functionalization : Introducing trimethoxysilyl or triethoxysilyl groups at the 5-position via hydrosilylation or nucleophilic substitution for materials science applications .

    What key thermodynamic parameters are critical for understanding the stability and reactivity of this compound?

    Basic Research Focus
    Thermodynamic studies provide insights into the compound’s stability and reactivity:

    • Enthalpy of Formation (ΔHf) : Experimental values range from X kJ/mol (calorimetry) to Y kJ/mol (computational force-field models), highlighting discrepancies between empirical and theoretical approaches .
    • Entropy (S) and Heat Capacity (Cp) : Critical for predicting phase transitions and reaction equilibria under varying temperatures.
    • Steric Strain : The bicyclic framework induces strain, affecting reactivity in ring-opening metathesis polymerization (ROMP) and epoxidation .

    How does the stereochemistry of epoxidation reactions involving this compound derivatives vary with substituent effects?

    Advanced Research Focus
    Substituents at the 7-syn position significantly influence stereochemical outcomes:

    • Hydrogen Bonding : Syn-7-hydroxy derivatives favor exo-epoxide formation due to transition-state stabilization via hydrogen bonding with peroxy acids .
    • Steric Hindrance : Bulky groups (e.g., chlorine or methyl at 7-syn) promote endo-epoxide formation by repelling the oxidant during the approach .
    • DFT Modeling : UBHandHLYP/6-31G(d) calculations reveal biradical transition states and coplanar oxidant orientation, explaining regioselectivity .

    How should researchers address contradictions in reported thermodynamic data for bicyclic terpene derivatives?

    Advanced Research Focus
    Discrepancies in ΔHf values (e.g., Walsh vs. Lenz studies) arise from:

    • Experimental Limitations : Calorimetry accuracy depends on sample purity and combustion conditions .
    • Computational Assumptions : Force-field models may underestimate steric or electronic effects .
      Methodological Recommendations :
    • Cross-validate data using multiple techniques (e.g., calorimetry + gas-phase spectroscopy).
    • Apply higher-level quantum mechanics (QM) methods (e.g., CCSD(T)) for improved accuracy .

    What laboratory safety protocols are recommended for handling this compound?

    Basic Research Focus
    Safety measures include:

    • Ventilation : Use fume hoods to avoid inhaling vapors or dust .
    • Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and flame-retardant lab coats .
    • Spill Management : Collect leaks in sealed containers; avoid water contact to prevent environmental contamination .

    What methodological approaches are used to analyze substituent-induced regioselectivity in functionalized bicyclo[2.2.1]hept-2-ene systems?

    Advanced Research Focus
    Regioselectivity is probed via:

    • Competitive Kinetic Experiments : Compare reaction rates of substituted vs. unsubstituted derivatives .
    • Isotopic Labeling : Track positional preferences in ring-opening reactions (e.g., ROMP) .
    • Steric Maps : Molecular dynamics simulations quantify steric bulk at reactive sites .

    How can computational modeling (e.g., DFT) resolve mechanistic ambiguities in the epoxidation of substituted bicyclo[2.2.1]hept-2-ene compounds?

    Advanced Research Focus
    DFT studies clarify:

    • Transition-State Geometry : Biradical intermediates and oxidant alignment .
    • Electronic Effects : Electron-withdrawing groups stabilize partial charges in transition states.
    • Solvent Interactions : Polar solvents enhance hydrogen bonding in syn-7-hydroxy derivatives .

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